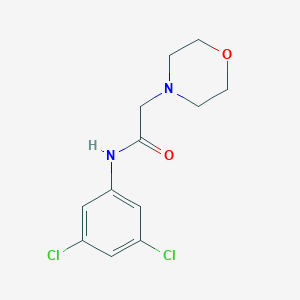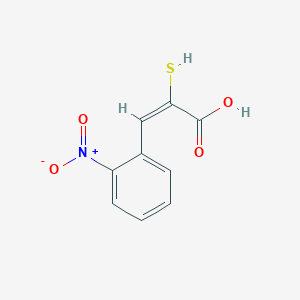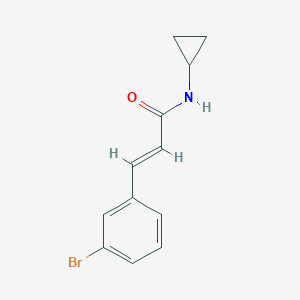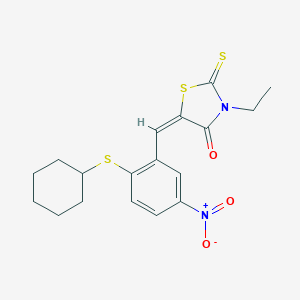
N-(3,5-dichlorophenyl)-2-morpholin-4-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-2-morpholin-4-ylacetamide, also known as DMAPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMAPT is a derivative of parthenolide, a natural compound found in feverfew, a medicinal plant. DMAPT has been shown to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties, making it a promising candidate for cancer treatment.
Applications De Recherche Scientifique
Morpholine Derivatives in Pharmacological Research
Morpholine derivatives, due to their distinctive chemical structure, have shown a broad spectrum of pharmacological applications. Studies have developed various methods for synthesizing morpholine analogues, revealing their potent pharmacophoric activities across different therapeutic categories (Al-Ghorbani Mohammed et al., 2015; M. Asif & M. Imran, 2019). These studies highlight the versatility of morpholine and its analogues in drug development, underscoring their importance in designing new therapeutics.
Chlorophenyl Compounds in Environmental Studies
Research into chlorophenyl compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has primarily focused on their environmental impact and toxicology. Studies have evaluated the consequences of contamination by chlorophenols in aquatic environments, assessing their moderate toxicity to both mammalian and aquatic life and exploring their biodegradation (K. Krijgsheld & A. D. Gen, 1986; Karen Magnoli et al., 2020). These insights contribute to understanding the environmental behavior of chlorophenyl compounds and guide the development of strategies for mitigating their impact.
Acetamide Derivatives in Chemical Research
Acetamide derivatives have been explored for their potential in various scientific applications, including their use in developing new drugs with psychotropic activity. Research in this area has discovered that certain acetamide derivatives can exhibit significant neuroprotective properties and influence neurotransmission, highlighting their potential in treating neurological conditions (I. I. Semina et al., 2016). Such studies indicate the potential of acetamide derivatives in developing novel therapeutics for a range of neurological disorders.
Mécanisme D'action
Target of Action
The compound N-(3,5-dichlorophenyl)-2-morpholin-4-ylacetamide has been reported to have significant effects on Mycobacterium tuberculosis . It is suggested that the compound’s primary targets are associated with the energetics of this bacterium .
Mode of Action
It is known to have a remarkable effect on the energetics of mycobacterium tuberculosis . This suggests that it may interact with its targets in a way that disrupts the normal energy production or utilization processes of the bacterium .
Biochemical Pathways
Given its impact on the energetics of mycobacterium tuberculosis, it can be inferred that it likely affects pathways related to energy production or utilization .
Result of Action
The compound has been reported to have a significant inhibitory effect on the growth of Mycobacterium tuberculosis . This suggests that its action results in the disruption of normal bacterial growth and proliferation .
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-9-5-10(14)7-11(6-9)15-12(17)8-16-1-3-18-4-2-16/h5-7H,1-4,8H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEOLRWGTITEKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-yl]-1,3-butanedione](/img/structure/B371273.png)
![4-[(4-Chlorophenyl)sulfanyl]-4-phenyl-2-butanone](/img/structure/B371274.png)
![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylene]morpholin-4-ium](/img/structure/B371275.png)
![1-{2-[4-(5-Hexenyloxy)phenyl]vinyl}-4-nitrobenzene](/img/structure/B371276.png)

![4-{[(4-Butylphenyl)imino]methyl}-3-hydroxyphenyl 4-heptylcyclohexanecarboxylate](/img/structure/B371279.png)
![2-Nitro-4'-[(2'-nitro[1,1'-biphenyl]-4-yl)(oxido)diazenyl]-1,1'-biphenyl](/img/structure/B371281.png)
![N-(4-pentylbenzylidene)-N-{4-[(4-pentylbenzylidene)amino]phenyl}amine](/img/structure/B371282.png)
![1-(2'-Fluoro-4''-propyl[1,1':4',1''-terphenyl]-4-yl)-1-pentanone](/img/structure/B371284.png)
![2-Bromo-3-methylthieno[2,3-b][1]benzothiophene](/img/structure/B371287.png)


![2-[(2-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-2-oxoethyl)sulfanyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B371292.png)